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Compound of Interest

Compound Name: (4-Methylmorpholin-3-yl)methanol

Cat. No.: B1290380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(4-Methylmorpholin-3-yl)methanol is a chiral building block that has garnered interest in

medicinal chemistry, particularly in the development of kinase inhibitors. Its inherent structural

features, including the morpholine scaffold, offer advantageous physicochemical and

pharmacokinetic properties that are beneficial for drug candidates. This guide provides a

comparative analysis of (4-methylmorpholin-3-yl)methanol and its derivatives, with a focus

on their application in the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.

Comparison of Morpholine-Containing Compounds
with Alternatives
The morpholine moiety is recognized for its ability to improve aqueous solubility and metabolic

stability of parent molecules. When incorporated into drug candidates, it can lead to a more

favorable pharmacokinetic profile. The following table provides a qualitative comparison of key

properties of morpholine-containing compounds against other common heterocyclic scaffolds

used in drug discovery.
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Property
Morpholine-Containing
Compounds

Alternative Heterocyclic
Scaffolds (e.g., Piperidine,
Pyrrolidine)

Aqueous Solubility

Generally enhanced due to the

ether oxygen acting as a

hydrogen bond acceptor.

Variable, dependent on other

functional groups.

Metabolic Stability

Often improved as the

morpholine ring can be less

susceptible to metabolism

compared to other

heterocycles.

Can be more prone to

metabolic transformations such

as N-dealkylation.

Lipophilicity (LogP)

Generally lower, which can be

advantageous for reducing off-

target effects.

Can vary widely, often higher

than corresponding morpholine

analogs.

pKa of Nitrogen

The pKa is typically lower than

that of piperidine, affecting the

ionization state at physiological

pH.

Generally higher, leading to a

greater degree of protonation

at physiological pH.

Application in PI3K Inhibition: A Case Study
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and

metabolism, and its dysregulation is frequently observed in cancer.[1][2] Morpholine-containing

compounds have been extensively explored as inhibitors of PI3K. While specific quantitative

data directly comparing a molecule containing (4-methylmorpholin-3-yl)methanol against an

alternative is not readily available in the public domain, the following table summarizes the

inhibitory activity (IC50) of several morpholine-containing quinazoline-based PI3Kα inhibitors.

This data provides a benchmark for the potency that can be achieved with this class of

compounds.
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Compound PI3Kα IC50 (nM)
Cell Line
Antiproliferative
Activity (IC50, µM)

Reference

Compound 6b (a 4-

aminoquinazoline

derivative)

13.6
HCT116: Not

specified
[3]

Thieno[3,2-

d]pyrimidine derivative

15e

2.0 A375: 0.58 [4]

Dimorpholinoquinazoli

ne 7b
50,000 Not specified [1][2]

Dimorpholinoquinazoli

ne 7c
500,000 MCF7: Low µM range [1][2]

Note: The compounds listed are structurally related and highlight the potential of the

morpholine scaffold in achieving potent PI3K inhibition. Direct comparison would require testing

within the same experimental setup.

Experimental Protocols
Synthesis of (4-Methylmorpholin-3-yl)methanol
A representative synthesis of (4-methylmorpholin-3-yl)methanol involves the reductive

amination of morpholin-3-ylmethanol.[5]

Step 1: Materials

Morpholin-3-ylmethanol

Formaldehyde (37% aqueous solution)

Palladium on carbon (10%)

Methanol
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Diatomaceous earth

Dichloromethane

Silica gel

Step 2: Procedure

Dissolve morpholin-3-ylmethanol (1 equivalent) in methanol.

Add formaldehyde (5 equivalents) and palladium on carbon catalyst.

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1

atm).

Monitor the reaction for completion.

Filter the mixture through a pad of diatomaceous earth to remove the catalyst.

Concentrate the filtrate under reduced pressure.

Purify the residue by silica gel column chromatography using a methanol:dichloromethane

gradient (e.g., 1:15) to yield (4-methylmorpholin-3-yl)methanol as a yellow oil.[5]

PI3Kα Kinase Assay Protocol (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for measuring the activity of PI3Kα and the inhibitory

potential of test compounds.[6]

Step 1: Reagents and Materials

PI3Kα enzyme

PI3K Reaction Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml

BSA)

Lipid Substrate (e.g., PI:PS)

ATP

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1290380?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92629985.htm
https://www.promega.de/-/media/files/resources/protocols/kinase-enzyme-appnotes/pi3kp110ap85a.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test compound (e.g., a derivative of (4-methylmorpholin-3-yl)methanol)

ADP-Glo™ Kinase Assay Kit (Promega)

384-well plates

Step 2: Assay Procedure

Prepare the PI3K Reaction Buffer containing the lipid substrate.

Dilute the PI3Kα enzyme in the prepared buffer/substrate mixture.

In a 384-well plate, add 0.5 µl of the test compound at various concentrations or a vehicle

control.

Add 4 µl of the enzyme/lipid mixture to each well.

Initiate the kinase reaction by adding 0.5 µl of ATP solution (final concentration, e.g., 25 µM).

Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay kit reagents according to the manufacturer's instructions. This involves depleting the

remaining ATP and then converting the generated ADP to ATP, which is quantified via a

luciferase-based luminescent signal.

Calculate the IC50 value for the test compound by plotting the percentage of inhibition

against the compound concentration.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow

for the synthesis and evaluation of novel kinase inhibitors.
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Caption: The PI3K/Akt/mTOR signaling cascade.
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Caption: General workflow for inhibitor development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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